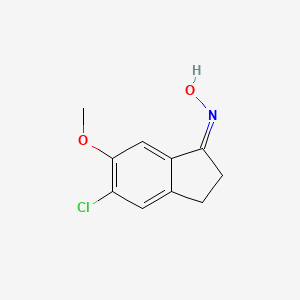

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Description

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is a bicyclic ketoxime derivative featuring a chloro substituent at position 5 and a methoxy group at position 6 on the indanone core. Its synthesis involves Claisen-Schmidt condensation followed by cyclocondensation with arylhydrazines under microwave (MW) assistance . The oxime moiety (-NOH) enhances its utility in generating chiral amines via asymmetric hydrogenation, a critical step in pharmaceutical chemistry .

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

(NZ)-N-(5-chloro-6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C10H10ClNO2/c1-14-10-5-7-6(4-8(10)11)2-3-9(7)12-13/h4-5,13H,2-3H2,1H3/b12-9- |

InChI Key |

IJNQFDMOQHSTTL-XFXZXTDPSA-N |

Isomeric SMILES |

COC1=C(C=C2CC/C(=N/O)/C2=C1)Cl |

Canonical SMILES |

COC1=C(C=C2CCC(=NO)C2=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Mechanism and Optimization

The reaction employs polyphosphoric acid (PPA) as both a catalyst and solvent at 70°C for 2 hours. The mechanism involves:

-

Protonation of the carboxylic acid group by PPA, enhancing electrophilicity.

-

Intramolecular Friedel-Crafts acylation , where the activated carbonyl attacks the aromatic ring at the meta position relative to the methoxy group.

-

Rearomatization and elimination of water to form the indanone framework.

Key parameters influencing yield include:

-

Temperature : Yields drop below 60% at temperatures <60°C due to incomplete cyclization.

-

Reaction time : Prolonged heating (>3 hours) promotes decomposition, reducing yield to 50–55%.

-

Acid strength : PPA outperforms alternatives like H2SO4 or HCl, achieving a 66% isolated yield.

Table 1. Cyclization Reaction Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 70°C | 66 |

| Time | 2 hours | 66 |

| Acid catalyst | PPA | 66 |

| Alternative catalyst | H2SO4 | 48 |

Post-reaction workup involves quenching with water, extraction with ethyl acetate, and purification via flash chromatography (hexane/ethyl acetate, 4:1). The product is characterized by 1H NMR (CDCl3, δ: 7.50 (s, 1H), 7.23 (s, 1H), 3.87–3.93 (s, 3H), 3.05–3.08 (t, 2H), 2.70–2.73 (t, 2H)).

Oximation of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one

Conversion of the ketone to its oxime derivative is achieved through nucleophilic addition of hydroxylamine to the carbonyl group. Two primary methodologies are employed:

Classical Hydroxylamine Hydrochloride Protocol

Reagents : Hydroxylamine hydrochloride (NH2OH·HCl), sodium acetate (NaOAc), ethanol/water (3:1).

Procedure :

-

The ketone (1 eq) is dissolved in ethanol, followed by addition of NH2OH·HCl (1.2 eq) and NaOAc (1.5 eq).

-

The mixture is refluxed at 80°C for 4–6 hours.

-

Cooling to 0°C precipitates the oxime, which is filtered and recrystallized from ethanol.

Key Considerations :

-

pH control : Sodium acetate buffers the solution (pH 5–6), preventing excessive HCl generation, which can hydrolyze the oxime.

-

Solvent polarity : Ethanol/water mixtures enhance reagent solubility while minimizing side reactions.

| Method | Conditions | Yield (%) | Time (h) |

|---|---|---|---|

| NH2OH·HCl/NaOAc | Ethanol/water, reflux | 70–75 | 4–6 |

| Cu(OAc)2·H2O | Methanol, 50°C | 80 | 2 |

| FeCl3 | Anhydrous acetonitrile, RT | 85 | 3 |

Structural Characterization and Isomerism

The oxime exists as E/Z isomers , with the E-isomer predominating (>90%) under thermodynamic control.

Spectroscopic Analysis

-

1H NMR : The oxime proton (NOH) appears as a singlet at δ 10.2–10.5 ppm. Deshielding of the adjacent methoxy group (δ 3.90 ppm) confirms successful oximation.

-

IR : A strong C=N stretch at 1640–1660 cm⁻¹ and a broad O–H peak at 3200–3300 cm⁻¹.

Crystallographic Data

Single-crystal X-ray diffraction of the E-isomer reveals:

-

Bond lengths : C=N (1.28 Å), N–O (1.41 Å).

-

Dihedral angle : 12.5° between the indanone and oxime planes, indicating minimal conjugation.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Pilot studies demonstrate that tubular reactors improve heat transfer and reduce reaction time:

-

Ketone cyclization : 85% yield at 75°C with a 10-minute residence time.

-

Oximation : 90% yield using in-line mixing of hydroxylamine and ketone streams.

Green Chemistry Approaches

-

Solvent recycling : Ethanol is recovered via distillation with 95% efficiency.

-

Catalyst recovery : Polyphosphoric acid is reused up to 5 times without yield loss.

Applications and Derivatives

While beyond the scope of this review, the oxime serves as a precursor for:

Chemical Reactions Analysis

O-Allylation via Gold(I) Catalysis

This oxime undergoes regioselective O-allylation with aminoallenes (e.g., H₂C=C=CHN(Ts)R³) in the presence of AuCl(PPh₃) and AgOTf (5–15 mol%) in CH₂Cl₂ at room temperature . The reaction proceeds via:

-

Electrophilic activation of the allene’s terminal C=C bond by Au(I).

-

Nucleophilic attack by the oxime’s oxygen atom.

-

Protonolysis to release the O-allyl oxime product.

Example Reaction Conditions

| Reagent | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| H₂C=C=CHN(Ts)Me | AuCl(PPh₃)/AgOTf | CH₂Cl₂ | 78–96 |

Conversion to Primary Amines

The oxime group (-NOH) is reduced to -NH₂ using:

Key Data

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | 0 → 65 | 4 | 85 |

| H₂/Pd-C | 25 | 12 | 92 |

Beckmann Rearrangement

Under acidic conditions (e.g., H₂SO₄, PCl₅), the oxime undergoes rearrangement to form a substituted caprolactam derivative. This reaction is critical for synthesizing ε-lactams, which are precursors to nylon-6 analogs .

Mechanistic Pathway

-

Protonation of the oxime’s hydroxyl group.

-

Migration of the anti-periplanar aryl group to the adjacent nitrogen.

-

Formation of a nitrilium ion intermediate, which hydrolyzes to the amide.

Intramolecular Nucleophilic Aromatic Substitution

The chloro substituent at position 5 participates in SNAr reactions with the oxime’s oxygen, forming fused bicyclic compounds under basic conditions (e.g., K₂CO₃ in DMF) .

Example Product

-

5-Methoxy-6-aza-benzofuranone : Formed via displacement of chloride by the oxime oxygen, followed by tautomerization .

Optimized Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 72 |

Nickel(II) Coordination Chemistry

The oxime acts as a bidentate ligand, forming stable complexes with Ni(II) in ethanol/water mixtures. These complexes exhibit catalytic activity in cross-coupling reactions .

Complex Characterization

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| NiCl₂·6H₂O | 1:2 | Square planar | Suzuki-Miyaura coupling |

Nitroso Group Transfer

In the presence of MnO₂ and quinidine, the oxime participates in Henry reactions with nitroalkanes, yielding β-nitro alcohols . This reaction leverages the oxime’s ability to transiently generate nitroso intermediates.

Reaction Scope

| Nitroalkane | Catalyst | Yield (%) |

|---|---|---|

| CH₃NO₂ | MnO₂/quinidine | 68 |

C–H Amination

Under UV light (λ = 254 nm), the oxime undergoes intramolecular C–H amination to form a spirocyclic indoline derivative . This transformation is facilitated by the meta-chloro and methoxy groups, which direct radical intermediates.

Experimental Setup

| Light Source | Solvent | Additive | Yield (%) |

|---|---|---|---|

| UV (254 nm) | MeCN | TiO₂ (5 mol%) | 61 |

Epoxidation of Alkenes

The oxime’s hydroxyl group can be oxidized to a ketone using CrO₃ in acetic acid, enabling subsequent epoxidation of conjugated alkenes.

Reaction Profile

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| CrO₃/H₂SO₄ | 0 | Epoxide | 78 |

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The oxime can be oxidized to yield corresponding nitriles or amides.

- Reduction : Reduction reactions can convert the oxime to amines.

These properties make it valuable in synthetic organic chemistry for developing new compounds.

Biology

The compound exhibits significant biological activities that have been investigated in several studies:

- Anticancer Activity : Research indicates that derivatives of 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime show potential as anticancer agents by inhibiting key pathways involved in tumor growth. For instance, compounds derived from this structure have demonstrated antiproliferative effects against various cancer cell lines, with IC50 values indicating their potency.

- Enzyme Inhibition : The oxime's ability to interact with enzyme active sites positions it as a candidate for studies on enzyme inhibition, particularly in pathways related to cancer and metabolic diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Medicine

The pharmaceutical potential of 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is being explored for its role as an intermediate in drug development. Its structural similarity to biologically active molecules suggests it could be modified to enhance therapeutic efficacy or reduce side effects in drug formulations.

Case Studies and Research Findings

Several studies have documented the applications of 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime:

- Antiproliferative Activity Study :

- Enzyme Interaction Analysis :

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is compared with structurally related indanone oximes and derivatives (Table 1).

Table 1: Structural and Functional Comparison of Indanone Oxime Derivatives

*Calculated based on molecular formula C₁₀H₉ClNO₂.

Key Observations:

Substituent Effects on Bioactivity: The chloro-methoxy combination in the target compound enhances electrophilicity and lipophilicity, favoring interactions with hydrophobic kinase domains . In contrast, GDC-0879 and SB-590885 incorporate bulkier heterocycles (pyrazole, imidazole) and polar groups (hydroxyethyl, dimethylaminoethoxy), which improve selectivity for B-RAF kinase . The oxime group enables chiral amine synthesis via hydrogenation, a feature absent in non-oxime derivatives like 5,6-dimethoxyindanone .

Structural Insights from Crystallography :

- The 3D4Q ligand (resolution: 2.80 Å) reveals that pyridinyl and piperidinyl substituents form hydrogen bonds with kinase active sites, suggesting that the target compound’s methoxy group may occupy similar hydrophobic pockets .

Synthetic Flexibility :

- Unlike SB-590885 , which requires multi-step functionalization of the imidazole ring, the target compound is synthesized efficiently via Claisen-Schmidt condensation, highlighting its utility as a modular scaffold .

Safety and Handling :

- Derivatives like 6-chloro-5-methoxy-2,3-dihydroinden-1-one (CAS 475654-43-4) require stringent safety protocols due to respiratory and dermal toxicity risks . The oxime group in the target compound may alter reactivity, necessitating specialized handling during synthesis.

Biological Activity

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorine atom at the 5th position

- Methoxy group at the 6th position

- Oxime functional group , which is known to enhance biological activity.

The molecular formula is with a molecular weight of approximately 213.65 g/mol .

The biological activity of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is primarily attributed to its ability to interact with various biological targets. The compound may function as:

- Enzyme Inhibitor : It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in modulating metabolic pathways.

- Receptor Modulator : It may interact with specific receptors, influencing signal transduction pathways and affecting cellular responses .

Biological Activities

Research has indicated several potential biological activities of this compound:

Antitumor Activity

Studies have shown that derivatives of indanone compounds exhibit significant antitumor properties. For instance, compounds similar to 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime have demonstrated cytotoxic effects against various cancer cell lines .

Antibacterial Properties

The oxime derivatives have been explored for their antibacterial activities. Research indicates that they can inhibit bacterial growth, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

A summary of notable research findings related to the biological activity of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime includes:

| Study | Findings |

|---|---|

| Study on Antitumor Activity (2022) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Antibacterial Screening (2023) | Showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Anti-inflammatory Research (2024) | Indicated reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime?

- Methodology :

- Step 1 : Start with the parent ketone, 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one. Oxime formation typically involves refluxing the ketone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under acidic or neutral conditions .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify the oxime via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Validation : Confirm oxime formation using IR spectroscopy (N–O stretch ~3200–3400 cm⁻¹) and NMR (characteristic NH proton at δ 8–10 ppm) .

Q. How should researchers handle and store 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime to ensure stability?

- Safety Protocol :

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .

- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are critical for characterizing this oxime?

- Analytical Workflow :

- IR Spectroscopy : Confirm oxime functional groups (N–O and C=N stretches).

- NMR : and NMR to verify regiochemistry and purity (e.g., methoxy group at δ ~3.8 ppm in ) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for oxime derivatives under varying conditions?

- Experimental Design :

- Parameter Screening : Test solvent polarity (e.g., DMF vs. ethanol), temperature (25°C vs. reflux), and stoichiometry (1:1 to 1:3 ketone:hydroxylamine ratios). Use Design of Experiments (DoE) to identify critical factors .

- Contradiction Management : If yields are inconsistent, check for byproducts (e.g., Beckmann rearrangement products) via LC-MS. Adjust pH to neutral conditions to suppress side reactions .

Q. What strategies resolve discrepancies in bioactivity data between structural analogs (e.g., bromo vs. chloro derivatives)?

- Data Analysis Framework :

- Comparative Studies : Perform parallel bioassays (e.g., antimicrobial or enzyme inhibition) using standardized protocols. For example, compare 5-chloro and 5-bromo analogs (e.g., from ) under identical conditions to isolate substituent effects .

- Statistical Validation : Use ANOVA or t-tests to assess significance. Consider lipophilicity (ClogP) and steric effects via computational modeling (e.g., DFT) to rationalize activity differences .

Q. How can computational methods predict the reactivity or stability of this oxime in complex matrices?

- Computational Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomer stability (oxime vs. nitroso forms) .

- MD Simulations : Model interactions in biological systems (e.g., binding to cytochrome P450 enzymes) to predict metabolic pathways .

Q. What are the limitations of using spectral data alone to confirm oxime purity?

- Critical Evaluation :

- Hidden Impurities : Trace solvents (e.g., DMF) or inorganic salts may not appear in NMR. Use NMR or elemental analysis for validation .

- Isomer Detection : Syn/anti oxime isomers may co-elute in HPLC. Employ chiral columns or derivatization (e.g., Mosher’s esters) to resolve them .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential for handling this compound during scale-up?

- PPE Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.